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Ethene, 1-chloro-2-ethoxy-

Cat. No.: B042035
CAS No.: 928-56-3
M. Wt: 106.55 g/mol
InChI Key: OFCHIOZFUUTWEM-ARJAWSKDSA-N
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Description

Nomenclature and Structural Elucidation of Ethene, 1-chloro-2-ethoxy-

The precise naming and structural understanding of Ethene, 1-chloro-2-ethoxy- are fundamental to its study in chemistry.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound accounts for its stereochemistry, leading to two distinct names for its isomers: (Z)-1-chloro-2-ethoxyethene and (E)-1-chloro-2-ethoxyethene. nih.govchemspider.com The compound is also known by several common or historical synonyms, including chlorovinyl ethyl ether. chemicalbook.com

Table 1: Chemical Identifiers for Ethene, 1-chloro-2-ethoxy-

Identifier Type Value
IUPAC Name (Z)-1-chloro-2-ethoxyethene / (E)-1-chloro-2-ethoxyethene nih.govchemspider.com
Molecular Formula C4H7ClO smolecule.com
Molecular Weight 106.55 g/mol smolecule.com
CAS Number 928-56-3 (for the mixture or unspecified isomer) nih.govscbt.com
Canonical SMILES CCOC=CCl smolecule.com
InChI Key OFCHIOZFUUTWEM-UHFFFAOYSA-N (for the unspecified isomer) smolecule.com

| Common Synonyms | chlorovinyl ethyl ether, 2-chlorovinyl ethyl ether chemspider.comchemicalbook.com |

The presence of a carbon-carbon double bond in Ethene, 1-chloro-2-ethoxy- prevents free rotation around this bond, leading to the possibility of geometric isomerism, specifically cis-trans isomerism. libretexts.org For an alkene to exhibit this type of isomerism, each carbon atom of the double bond must be attached to two different groups. savemyexams.com In this case, one carbon is bonded to a hydrogen and a chlorine atom, and the other is bonded to a hydrogen and an ethoxy group, satisfying the condition.

The two isomers are:

cis-1-chloro-2-ethoxyethene ((Z)-isomer): In this configuration, the chlorine atom and the ethoxy group, which are the higher-priority groups on each carbon, are on the same side of the double bond. nih.govselfstudys.com The 'Z' designation comes from the German word zusammen, meaning "together". selfstudys.com

trans-1-chloro-2-ethoxyethene ((E)-isomer): Here, the chlorine atom and the ethoxy group are on opposite sides of the double bond. chemspider.comlibretexts.org The 'E' designation is from the German entgegen, meaning "opposite". selfstudys.com

These isomers are distinct compounds with different physical properties, such as boiling points. For instance, a mixture of the cis and trans isomers can be separated by distillation, with the trans isomer distilling at 100°C and the cis isomer at 116°C. google.com

Table 2: Properties of Ethene, 1-chloro-2-ethoxy- Isomers

Property trans-isomer ((E)-1-chloro-2-ethoxyethene) cis-isomer ((Z)-1-chloro-2-ethoxyethene)
Boiling Point 100 °C google.com 116 °C google.com

| CAS Number | 23679-22-3 chemsrc.com | 928-56-3 nih.gov |

IUPAC Naming Conventions and Contemporary Synonyms

Historical Development and Significance within Vinyl Ether and Halide Chemistry

The chemical Ethene, 1-chloro-2-ethoxy- is a member of two significant classes of organic compounds: vinyl ethers and vinyl halides.

Vinyl ether chemistry has historical roots dating back to 1887. encyclopedia.pub The class gained prominence with compounds like divinyl ether, which was investigated for its anesthetic properties in the 1930s. woodlibrarymuseum.org Ethyl vinyl ether was also studied for similar applications and is known for its use as a monomer in polymerization reactions. encyclopedia.pubwoodlibrarymuseum.orgwikipedia.org Vinyl ethers are characterized by an ether linkage directly attached to a vinyl group, making them susceptible to electrophilic attack and useful in various organic syntheses. wikipedia.org

Vinyl halides are compounds where a halogen atom is directly attached to a vinylic carbon. wikipedia.orgfiveable.me The most industrially significant member of this class is vinyl chloride, the precursor to polyvinyl chloride (PVC), a widely produced polymer. wikipedia.orgbritannica.com Vinyl halides are important intermediates in organic synthesis, participating in reactions like cross-coupling and elimination to form alkynes. wikipedia.orgbritannica.com

Ethene, 1-chloro-2-ethoxy- uniquely combines the structural features of both these classes. Its synthesis can be achieved through methods like the dehydrochlorination of chloroacetaldehyde (B151913) diethyl acetal (B89532). google.com The significance of this compound lies in its specialized reactivity. For example, its lithiated forms have been used in reactions with ketones to produce α,β-unsaturated α-chloroaldehydes, which are valuable intermediates in steroid synthesis. google.com This demonstrates its role as a specialized reagent in complex organic transformations, bridging the chemical properties of both vinyl ethers and vinyl halides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₇ClO B042035 Ethene, 1-chloro-2-ethoxy- CAS No. 928-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-chloro-2-ethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCHIOZFUUTWEM-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-56-3
Record name Ethene, 1-chloro-2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Investigations of Ethene, 1 Chloro 2 Ethoxy Reactivity

Electrophilic Addition Reactions to the Olefinic Moiety

The double bond in ethene, 1-chloro-2-ethoxy- serves as a site for electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich pi system of the alkene. The regioselectivity of these additions is governed by the electronic effects of the substituents. The ethoxy group (-OEt) is an electron-donating group through resonance, increasing the electron density of the double bond. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group via induction.

When an electrophile (E+) adds to the double bond, it can theoretically add to either of the two carbons. The stability of the resulting carbocation intermediate determines the major product. Addition of the electrophile to the carbon bearing the chlorine atom would place the positive charge on the carbon bearing the ethoxy group. This carbocation is stabilized by the resonance donation from the oxygen atom of the ethoxy group.

Conversely, addition to the carbon with the ethoxy group would place the positive charge on the carbon with the chlorine atom, which is a destabilizing arrangement. Therefore, electrophilic additions to ethene, 1-chloro-2-ethoxy- are expected to proceed via the more stable carbocation, leading to the formation of a specific regioisomer. For instance, in the addition of a hydrogen halide (HX), the proton (H+) will add to the carbon with the chlorine atom, and the halide (X-) will add to the carbon with the ethoxy group, following a Markovnikov-type rule. aakash.ac.inunizin.org The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Addition to Ethene, 1-chloro-2-ethoxy-

ReactantElectrophile (E+)Nucleophile (Nu-)Predicted Major Product
HClH+Cl-1,1-dichloro-2-ethoxyethane
HBrH+Br-1-bromo-1-chloro-2-ethoxyethane
H₂O (acid-catalyzed)H+H₂O1-chloro-1-ethoxy-2-hydroxyethane

Nucleophilic Substitution Reactions on the Vinyl Chloride Moiety

The chlorine atom in ethene, 1-chloro-2-ethoxy- is attached to an sp2-hybridized carbon, making it a vinylic halide. Vinylic halides are generally unreactive towards standard SN1 and SN2 nucleophilic substitution reactions. quora.comyoutube.com This is due to the increased strength of the C-Cl bond, which has partial double-bond character due to resonance with the adjacent pi system, and the high energy of the potential intermediates. quora.com

Despite the general inertness of vinylic halides, nucleophilic substitution can occur under specific conditions through an addition-elimination mechanism. In this pathway, a strong nucleophile first adds to the double bond, forming a carbanionic intermediate. The presence of the electron-donating ethoxy group can influence the site of nucleophilic attack. The subsequent elimination of the chloride ion regenerates the double bond, resulting in the substituted product. smolecule.comsmolecule.com

Direct SN1-type reactions are highly unfavorable because they would require the formation of a very unstable vinylic carbocation. quora.comyoutube.com Similarly, SN2-type reactions are hindered due to the steric repulsion between the incoming nucleophile and the pi electrons of the double bond, as well as the substituents on the alkene. quora.comyoutube.com Therefore, classical SN1 and SN2 pathways are not significant for the reactivity of ethene, 1-chloro-2-ethoxy-. libretexts.orgpressbooks.pub

Addition-Elimination Mechanisms

Rearrangement Reactions and Isomerization Dynamics

Ethene, 1-chloro-2-ethoxy- can exist as cis and trans isomers (E/Z isomers) due to the restricted rotation around the carbon-carbon double bond. researchgate.net Interconversion between these isomers can be induced by heat or photochemical methods, often involving radical intermediates or transient ionic species. researchgate.net

Rearrangement reactions of the carbon skeleton or functional groups are also possible under certain conditions, such as in the presence of strong acids or bases, or upon heating. researchgate.netbyjus.com These rearrangements can lead to the formation of various structural isomers. For example, under acidic conditions, protonation of the ethoxy group could initiate a cascade of rearrangements. researchgate.net

Radical-Mediated Transformations Involving Ethene, 1-chloro-2-ethoxy-

The double bond in ethene, 1-chloro-2-ethoxy- can participate in radical reactions. cornell.edu These reactions are typically initiated by radical initiators (e.g., AIBN) or by UV light. cornell.eduuchicago.edu A common radical reaction is radical addition to the double bond. For instance, a radical species (R•) can add to the alkene, forming a new carbon-centered radical. This new radical can then react further, for example, by abstracting an atom from another molecule to propagate a chain reaction. libretexts.org

The regioselectivity of radical addition is also influenced by the substituents. The stability of the resulting radical intermediate is the determining factor. The chlorine and ethoxy groups will direct the addition of the radical to a specific carbon of the double bond to form the more stable radical intermediate.

Table 2: Potential Radical Reactions of Ethene, 1-chloro-2-ethoxy-

Reaction TypeInitiatorReactantPotential Product(s)
Radical PolymerizationAIBN/HeatEthene, 1-chloro-2-ethoxy-Poly(1-chloro-2-ethoxyethene)
Radical AdditionHBr, peroxidesEthene, 1-chloro-2-ethoxy-1-bromo-2-chloro-1-ethoxyethane
Radical SubstitutionCl₂ (gas phase), UV lightEthene, 1-chloro-2-ethoxy-Various chlorinated products

Chemo-, Regio-, and Stereoselectivity in Reactions of Chloroethoxyethene

The presence of multiple reactive sites (the double bond and the C-Cl bond) in ethene, 1-chloro-2-ethoxy- makes chemoselectivity a key consideration in its reactions. scribd.com For example, when reacting with a reagent that can act as both a nucleophile and an electrophile, the reaction conditions will determine which pathway is favored.

Regioselectivity, the preference for reaction at one position over another, is prominent in both electrophilic and radical additions to the double bond, as dictated by the stability of the intermediates. ucalgary.cadurgapurgovtcollege.ac.in

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving the double bond, such as addition reactions, the approach of the reagent can be from the same side (syn-addition) or opposite sides (anti-addition) of the double bond, leading to different stereoisomers. ucalgary.ca For example, halogenation of alkenes often proceeds via an anti-addition mechanism. libretexts.org

Table 3: Summary of Selectivity in Reactions of Ethene, 1-chloro-2-ethoxy-

Reaction TypeSelectivity TypeControlling Factors
Electrophilic AdditionRegioselectiveStability of the carbocation intermediate
Nucleophilic SubstitutionChemoselectiveNature of the nucleophile and reaction conditions
Radical AdditionRegioselectiveStability of the radical intermediate
Addition to AlkeneStereoselectiveMechanism of addition (syn vs. anti)

Derivatization and Functionalization Strategies of Ethene, 1 Chloro 2 Ethoxy

Transformations Involving the Vinylic Halogen

The chlorine atom in Ethene, 1-chloro-2-ethoxy- is attached to an sp²-hybridized carbon, which influences its reactivity. While vinylic halides are typically less reactive than their alkyl halide counterparts in classical SN1 and SN2 reactions, they are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution and Cross-Coupling Reactions

The vinylic chlorine can be displaced by various nucleophiles, opening pathways to a range of substituted ethenes. smolecule.com More significantly, this moiety is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming strategies in modern organic synthesis. Reactions such as the Sonogashira, Heck, and Suzuki couplings are applicable to vinyl halides, allowing for the introduction of alkynyl, aryl, or vinyl groups. wikipedia.orgorganic-chemistry.orgnumberanalytics.comresearchgate.netrsc.org

The Sonogashira reaction , for instance, couples a vinyl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnumberanalytics.com This provides a direct route to substituted enynes. Similarly, the Heck reaction facilitates the arylation or vinylation of the double bond by reacting the vinylic halide with an alkene in the presence of a palladium catalyst. researchgate.netlibretexts.orgrsc.org Though specific examples detailing the use of Ethene, 1-chloro-2-ethoxy- in these named reactions are not extensively documented in dedicated studies, the general reactivity of vinyl chlorides makes it a highly suitable candidate for such transformations.

A documented example involving a close analogue, 1-bromo-2-ethoxyethene (B13034002), is its use in a hetero-Diels-Alder reaction to produce a 4-chloro-substituted 6H-1,2-oxazine, demonstrating the participation of the vinylic halide position in complex bond-forming sequences. beilstein-journals.org

Reaction TypeReagentsProduct TypeCatalyst SystemRef
Sonogashira CouplingTerminal Alkyne, Base1-Alkynyl-2-ethoxyethenePalladium catalyst, Copper(I) co-catalyst wikipedia.org, numberanalytics.com
Heck ReactionAlkene, BaseSubstituted Butadiene DerivativePalladium catalyst researchgate.net, libretexts.org
Nucleophilic SubstitutionVarious NucleophilesSubstituted EthoxyetheneVaries smolecule.com

Chemical Modifications at the Ether Linkage

The ethoxy group in Ethene, 1-chloro-2-ethoxy- is relatively stable but can be cleaved under acidic conditions. This reaction, known as ether cleavage, typically requires strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). scribd.commasterorganicchemistry.comlibretexts.org

The mechanism proceeds by protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). A nucleophile, such as the halide ion from the acid, then attacks the adjacent carbon. For an enol ether like Ethene, 1-chloro-2-ethoxy-, the cleavage is expected to occur at the ethyl-oxygen bond. The sp²-hybridized vinylic carbon is resistant to nucleophilic attack, meaning the reaction will not produce an aryl halide and an alcohol, but rather a vinyl alcohol (which tautomerizes to an aldehyde) and an alkyl halide. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Cleavage Reaction:

Step 1: Protonation of the ether oxygen by a strong acid (e.g., HI).

Step 2: Nucleophilic attack by the iodide ion (I⁻) on the ethyl group via an SN2 mechanism.

Products: This cleavage would yield ethyl iodide and 1-chloro-ethenol. The 1-chloro-ethenol intermediate is unstable and would rapidly tautomerize to form chloroacetaldehyde (B151913).

ReactionReagentsExpected ProductsMechanismRef
Ether CleavageStrong Acid (e.g., HI, HBr)Ethyl Halide, ChloroacetaldehydeAcid-catalyzed nucleophilic substitution (SN2) scribd.com, masterorganicchemistry.com

Functionalization of the Ethene Backbone

The carbon-carbon double bond in Ethene, 1-chloro-2-ethoxy- is electron-rich due to the oxygen atom of the ether group, making it susceptible to attack by electrophiles and a reactive partner in cycloaddition reactions.

Cycloaddition Reactions

The molecule can function as a dienophile in Diels-Alder reactions . wikipedia.org Its electron-rich nature makes it a good partner for electron-poor dienes. High-pressure conditions have been shown to significantly improve the yield of Diels-Alder reactions involving similar enol ethers like ethoxyethene. oup.com A notable example is the hetero-Diels-Alder reaction between 1-bromo-2-ethoxyethene and α-nitroso alkenes to form 6-ethoxy-6H-1,2-oxazines, highlighting its utility in synthesizing six-membered heterocyclic systems. beilstein-journals.orgresearchgate.net

The double bond also participates in 1,3-dipolar cycloadditions , a powerful method for constructing five-membered heterocycles. scribd.comwikipedia.orgorganic-chemistry.org As a dipolarophile, Ethene, 1-chloro-2-ethoxy- can react with various 1,3-dipoles such as azides, nitrile oxides, or nitrones to yield a variety of heterocyclic structures. nih.gov

Other Addition Reactions and Polymerization

The vinyl group is also capable of undergoing polymerization, which could lead to the formation of functional polymers. smolecule.com Furthermore, under certain conditions, addition reactions across the double bond can occur.

Reaction TypeReactant PartnerProduct TypeRef
Diels-Alder ([4+2] Cycloaddition)Conjugated DieneSubstituted Cyclohexene wikipedia.org, oup.com
Hetero-Diels-AlderHetero-diene (e.g., α-Nitroso alkene)Substituted 6-membered Heterocycle beilstein-journals.org, fu-berlin.de
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., Azide)5-membered Heterocycle wikipedia.org, organic-chemistry.org
PolymerizationMonomer unitsFunctional Polymer smolecule.com

Multi-Component Reactions and Cascade Processes Utilizing Chloroethoxyethene

While specific, documented examples of Ethene, 1-chloro-2-ethoxy- participating in multi-component reactions (MCRs) are scarce in the literature, its functional groups suggest significant potential. MCRs, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and complexity-building power.

The enol ether moiety can act as a nucleophilic component in MCRs. For instance, it could participate in reactions like the Biginelli or Hantzsch pyridine (B92270) synthesis under acidic conditions where an enol ether can serve as the equivalent of a ketone component.

Furthermore, the vinylic halide functionality opens the door for its inclusion in palladium-catalyzed MCRs. These reactions often involve a sequence of cross-coupling and other bond-forming events. A hypothetical MCR could involve an initial Sonogashira or Heck coupling at the vinylic chloride position, followed by an intramolecular cyclization or a subsequent intermolecular reaction with another component present in the reaction mixture.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are also conceivable. For example, a reaction at one part of the molecule could trigger a cyclization or rearrangement involving the other functional groups. The synthesis of aromatic compounds via a domino Diels-Alder/retro-Diels-Alder/elimination sequence from similar dienophiles illustrates this potential. rsc.org

Synthesis of Advanced Organic Intermediates

The true value of a building block like Ethene, 1-chloro-2-ethoxy- is demonstrated by its application in the synthesis of more complex and valuable molecules. It serves as a key intermediate for various pharmaceuticals, agrochemicals, and other fine chemicals. solubilityofthings.comcphi-online.cominnospk.comlookchem.com

One clear, documented application is its use in the synthesis of heterocyclic intermediates. For example, it participates in a hetero-Diels-Alder reaction with 2-chloro-1-nitroso-1-phenylethene to yield a 4-chloro-substituted 6H-1,2-oxazine, a complex heterocyclic scaffold that can be further elaborated. beilstein-journals.org

The saturated analogue, 1-chloro-2-ethoxyethane, is used as an intermediate in the synthesis of the pharmaceutical Bilatex, indicating the utility of the chloroethoxyethane structural motif in drug manufacturing. innospk.com This suggests that the unsaturated version, Ethene, 1-chloro-2-ethoxy-, could be a precursor to a different, yet valuable, set of advanced intermediates, particularly where unsaturation is desired in the final target or at an intermediate stage.

Intermediate ClassSynthetic ApplicationPrecursorRef
HeterocyclesSynthesis of 4-chloro-substituted 6H-1,2-oxazines1-Bromo-2-ethoxyethene beilstein-journals.org
PharmaceuticalsIntermediate for Bilatex1-Chloro-2-ethoxyethane (saturated analogue) innospk.com
General SynthesisIntermediate for pharmaceuticals and agrochemicalsEthene, 1-chloro-2-ethoxy- smolecule.com, cphi-online.com

Spectroscopic Characterization and Advanced Analytical Chemistry of Ethene, 1 Chloro 2 Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of "Ethene, 1-chloro-2-ethoxy-". Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Detailed analysis of ¹H NMR spectra allows for the determination of the number of unique protons, their multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons, and their chemical shifts, which are indicative of the electronic environment. For "Ethene, 1-chloro-2-ethoxy-", the vinylic protons and the protons of the ethoxy group would exhibit characteristic signals.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the nature of the atoms they are bonded to. The presence of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms.

Predicted ¹H NMR Data for (Z)-1-chloro-2-ethoxyethene

Proton Predicted Chemical Shift (ppm) Multiplicity
=CH-Cl 6.0 - 6.5 Doublet
=CH-O 4.5 - 5.0 Doublet
-O-CH₂- 3.5 - 4.0 Quartet

Predicted ¹³C NMR Data for (Z)-1-chloro-2-ethoxyethene

Carbon Predicted Chemical Shift (ppm)
C=C-Cl 120 - 130
C=C-O 95 - 105
-O-CH₂- 65 - 75

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "Ethene, 1-chloro-2-ethoxy-" by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. Key characteristic absorption bands for "Ethene, 1-chloro-2-ethoxy-" would include:

C=C stretch: A peak in the region of 1680-1640 cm⁻¹ is characteristic of the carbon-carbon double bond in alkenes. libretexts.org

C-O stretch: The ether linkage would exhibit a strong absorption band in the 1250-1050 cm⁻¹ region.

C-Cl stretch: The carbon-chlorine bond typically shows an absorption in the 850-550 cm⁻¹ range.

=C-H stretch: Vinylic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. libretexts.org

=C-H bend: Vinylic C-H bending vibrations can be observed in the 1000-650 cm⁻¹ range. libretexts.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The C=C and C-Cl bonds, in particular, are expected to give rise to strong Raman signals. The technique is especially useful for studying molecules in aqueous solutions and for analyzing the low-frequency vibrations that can be difficult to observe with IR spectroscopy.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of "Ethene, 1-chloro-2-ethoxy-". In a mass spectrometer, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For "Ethene, 1-chloro-2-ethoxy-", with a molecular formula of C₄H₇ClO, the expected monoisotopic mass is approximately 106.0185 g/mol . nih.gov The presence of chlorine is readily identifiable from the isotopic pattern of the molecular ion peak, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Electron ionization (EI) is a common method that leads to extensive fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information.

Key Fragmentation Peaks for Ethene, 1-chloro-2-ethoxy-

m/z Fragment Ion
106/108 [M]⁺ (Molecular ion)
71 [M - Cl]⁺
63 [C₂H₂Cl]⁺

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of "Ethene, 1-chloro-2-ethoxy-".

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like "Ethene, 1-chloro-2-ethoxy-". In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and structural elucidation. The Kovats retention index, a measure of retention time normalized to the retention of n-alkanes, can also be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, especially for less volatile compounds or for preparative-scale separations. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential interactions of the components with the stationary phase. For "Ethene, 1-chloro-2-ethoxy-", a reverse-phase HPLC method could be employed, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comscribd.com

Advanced Spectroscopic Techniques for Isomer Differentiation

"Ethene, 1-chloro-2-ethoxy-" can exist as geometric isomers, specifically the (E)- and (Z)-isomers, due to the restricted rotation around the carbon-carbon double bond. nih.govchemspider.com Differentiating between these isomers requires advanced spectroscopic techniques or high-resolution separation methods.

Nuclear Overhauser Effect (NOE) NMR Spectroscopy: NOE is a powerful NMR technique that can determine the spatial proximity of atoms within a molecule. By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to distinguish between the (E)- and (Z)-isomers. For example, in the (Z)-isomer, the two vinylic protons are on the same side of the double bond and would be expected to show an NOE effect, which would be absent in the (E)-isomer.

High-Resolution Gas Chromatography: Using a long capillary column with a suitable stationary phase in GC can often achieve baseline separation of geometric isomers, allowing for their individual quantification.

Raman Spectroscopy: Subtle differences in the vibrational frequencies and Raman scattering cross-sections of the (E)- and (Z)-isomers can sometimes be exploited for their differentiation, particularly with the aid of computational modeling to predict the spectra of each isomer. researchgate.netbeilstein-journals.org

Computational and Theoretical Chemistry Studies of Ethene, 1 Chloro 2 Ethoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of "Ethene, 1-chloro-2-ethoxy-". nih.gov These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The presence of the chlorine atom, an electron-withdrawing group, and the ethoxy group, which can act as an electron-donating group through resonance, creates a complex electronic environment in "Ethene, 1-chloro-2-ethoxy-". The chlorine atom inductively withdraws electron density, making the carbon atom it is attached to (C1) partially positive. Conversely, the oxygen atom of the ethoxy group can donate electron density to the double bond via a mesomeric effect. This interplay of electronic effects influences the molecule's reactivity.

The table below presents hypothetical DFT-calculated electronic properties for the cis and trans isomers of "Ethene, 1-chloro-2-ethoxy-". These values are illustrative and based on general principles of substituent effects on ethene.

Propertycis-1-chloro-2-ethoxyethenetrans-1-chloro-2-ethoxyethene
HOMO Energy (eV)-8.5-8.7
LUMO Energy (eV)-0.5-0.4
HOMO-LUMO Gap (eV)8.08.3
Dipole Moment (Debye)2.11.8

This table is generated for illustrative purposes based on established principles of computational chemistry.

These calculations can also map the electrostatic potential (ESP) surface of the molecule, visually representing the electron-rich and electron-poor regions. In "Ethene, 1-chloro-2-ethoxy-", the ESP would likely show a negative potential around the oxygen and chlorine atoms and a positive potential around the hydrogen atoms and the C1 carbon. This information is crucial for predicting how the molecule will interact with other reagents, for example, in electrophilic addition reactions where an electrophile would be attracted to the electron-rich double bond. youtube.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For "Ethene, 1-chloro-2-ethoxy-", rotation around the C-O single bond of the ethoxy group leads to different conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions.

A potential energy surface (PES) can be generated by calculating the energy of the molecule as a function of the dihedral angle of the C-C-O-C bond. wikipedia.org This surface reveals the energy minima corresponding to stable conformers and the energy barriers to rotation between them. Typically, for molecules with similar structures, staggered conformations are more stable than eclipsed conformations due to lower torsional strain. libretexts.org

In the case of "Ethene, 1-chloro-2-ethoxy-", two main conformers can be anticipated: an anti conformer, where the terminal methyl group of the ethoxy moiety is positioned away from the chloroethene core, and a gauche conformer, where it is closer. Computational studies on similar molecules, such as 1-bromo-2-chloroethane, have shown that the relative stability of anti and gauche conformers can be influenced by the solvent environment. researchgate.netresearchgate.net

The potential energy surface for the rotation around the C-O bond in "Ethene, 1-chloro-2-ethoxy-" would likely show two distinct minima corresponding to the gauche and anti conformers, with the anti conformer being slightly more stable in the gas phase due to reduced steric repulsion.

ConformerDihedral Angle (C-C-O-C)Relative Energy (kJ/mol)
Anti~180°0 (Reference)
Gauche~60°2-5
Eclipsed Transition State~0°10-15
Eclipsed Transition State~120°8-12

This table contains representative data based on conformational analyses of similar molecules and is for illustrative purposes.

Reaction Pathway Modeling and Transition State Theory

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into the mechanisms of reactions involving "Ethene, 1-chloro-2-ethoxy-". researchgate.net By mapping the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.org It assumes that a quasi-equilibrium exists between the reactants and the transition state, which is the point of highest energy along the reaction coordinate. chemicalreactions.io The rate of the reaction is then determined by the concentration of the transition state species and the frequency with which they pass over the energy barrier to form products.

For "Ethene, 1-chloro-2-ethoxy-", potential reactions that could be modeled include:

Electrophilic Addition: The reaction of the double bond with an electrophile like HBr. Computational modeling could determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a carbocation intermediate.

Elimination Reactions: The removal of HCl to form an ethoxy-substituted alkyne. Modeling could predict the activation energy for this process and whether it is likely to occur under certain conditions. cas.cz

The table below shows hypothetical activation energies for two potential reactions of "Ethene, 1-chloro-2-ethoxy-", calculated using a DFT method.

ReactionTransition StateCalculated Activation Energy (kJ/mol)
Addition of HBr[Cl(H)C-C(H)(OEt)---H---Br]‡80
Elimination of HCl[H---Cl---C(H)C(OEt)]‡210

This table is for illustrative purposes. The values are hypothetical and would need to be calculated using specific computational methods.

By calculating the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions, TST allows for a more complete understanding of reaction kinetics. wikipedia.org

Molecular Dynamics Simulations of Chloroethoxyethene Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the dynamic behavior of "Ethene, 1-chloro-2-ethoxy-" in different environments, such as in various solvents or at interfaces. researchgate.netacs.org

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of the coordinates of its particles. For halogenated organic compounds, specialized force fields that accurately model interactions involving halogens are often necessary. nih.govnih.gov

An MD simulation of "Ethene, 1-chloro-2-ethoxy-" in a solvent like water or a non-polar organic solvent could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The rates of interconversion between different conformers and the influence of the solvent on the conformational equilibrium.

Transport Properties: Diffusion coefficients and rotational correlation times, which are important for understanding how the molecule moves and tumbles in solution.

The results of MD simulations can be used to calculate macroscopic properties and to provide a dynamic context to the static picture obtained from quantum chemical calculations.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, can be used to predict various spectroscopic properties of "Ethene, 1-chloro-2-ethoxy-". brehm-research.depsi-k.net These predictions are invaluable for interpreting experimental spectra and for identifying the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations can help in the assignment of complex NMR spectra, especially for distinguishing between different isomers.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. mdpi.comnih.govosti.gov The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to identify characteristic functional groups and to confirm the structure of the molecule. For "Ethene, 1-chloro-2-ethoxy-", characteristic peaks would include the C=C stretch, C-Cl stretch, and various C-O and C-H stretching and bending modes.

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key modes in "Ethene, 1-chloro-2-ethoxy-".

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=C Stretch16551650
C-Cl Stretch780775
C-O-C Asymmetric Stretch11201115
=C-H Stretch30503045

This is an illustrative table. Actual values would depend on the specific isomer and the computational method used.

The synergy between computational prediction and experimental measurement of spectroscopic properties provides a powerful approach for the detailed characterization of "Ethene, 1-chloro-2-ethoxy-".

Polymerization Chemistry Involving Ethene, 1 Chloro 2 Ethoxy

Vinyl Ether Polymerization Mechanisms

Vinyl ethers, including CEVE, are electron-rich monomers. This characteristic makes them particularly susceptible to cationic polymerization. mdpi.com The electron-donating nature of the ether group stabilizes the propagating carbocation, facilitating the polymerization process. mdpi.com Consequently, cationic polymerization is the predominant method for producing poly(vinyl ether)s. mdpi.com

Cationic Polymerization Pathways

The cationic polymerization of CEVE can be initiated by a variety of systems, often involving a protic acid or a Lewis acid. For instance, living cationic polymerization of CEVE has been achieved using an initiating system composed of the hydrogen chloride (HCl) adduct of CEVE and tin tetrabromide (SnBr₄). tandfonline.com This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. tandfonline.com

Living cationic polymerization of CEVE has also been demonstrated with an iodine-based initiating system, resulting in a nearly monodisperse poly(CEVE). nii.ac.jp Other initiating systems for the cationic polymerization of vinyl ethers in aqueous media have been explored, such as a CumOH/B(C₆F₅)₃/Et₂O system. nih.gov

Researchers have also utilized green catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), to catalyze the cationic polymerization of CEVE. orientjchem.orgresearchgate.net This approach offers a more environmentally friendly alternative to traditional Lewis acid catalysts. orientjchem.org The polymerization rate in these systems is influenced by factors such as temperature and the amount of catalyst used. researchgate.net

The choice of solvent also plays a crucial role in the cationic polymerization of CEVE. For example, the polymerization rate has been observed to be higher in dichloromethane (B109758) compared to toluene. researchgate.net Furthermore, the use of polar solvents can influence the composition of copolymers when CEVE is polymerized with other monomers like styrene (B11656) derivatives. tandfonline.com

Interactive Table: Initiating Systems for Cationic Polymerization of 2-Chloroethyl Vinyl Ether

Initiator SystemSolventTemperature (°C)Observations
HCl-CEVE adduct / SnBr₄CH₂Cl₂-78Living polymerization, narrow molecular weight distribution. tandfonline.com
IodineNot specifiedNot specifiedLiving polymerization, nearly monodisperse polymer. nii.ac.jp
Maghnite-H+Bulk or Dichloromethane/Toluene20Rate increases with temperature and catalyst amount; higher rate in dichloromethane. researchgate.net
CumOH/B(C₆F₅)₃/Et₂OAqueous mediaNot specifiedSuccessful polymerization in an air atmosphere. nih.gov

Radical Polymerization of Ethene, 1-chloro-2-ethoxy-

While cationic polymerization is the more common route for vinyl ethers, the radical polymerization of CEVE has also been investigated. The radical statistical copolymerization of N-vinyl pyrrolidone (NVP) and CEVE has been successfully carried out using the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization technique. nih.govmdpi.comresearchgate.net This controlled radical polymerization method allows for the synthesis of copolymers with specific compositions and properties. nih.gov

In these RAFT polymerizations, chain transfer agents (CTAs) such as [(O-ethylxanthyl)methyl]benzene and O-ethyl S-(phthalimidylmethyl) xanthate are employed to control the polymerization process. nih.govresearchgate.net The reaction conditions, including temperature, can be optimized to achieve the desired molecular characteristics and incorporation of CEVE into the copolymer chain. mdpi.com For instance, at 60 °C with a high initial ratio of CEVE to NVP, polymerization may not occur, but raising the temperature to 90 °C can yield a copolymer. mdpi.com

Copolymerization Studies and Polymer Architecture Control

CEVE has been copolymerized with a variety of other monomers to create materials with a range of properties. The cationic copolymerization of CEVE with styrene and its derivatives has been studied extensively. orientjchem.orgtandfonline.com The reactivity ratios and the composition of the resulting copolymers are significantly influenced by the polymerization conditions, including the choice of catalyst and solvent. tandfonline.com For example, using a polar solvent and a strong catalyst tends to increase the incorporation of styrene into the copolymer. tandfonline.com

Living cationic polymerization techniques have enabled the synthesis of well-defined block copolymers. For instance, both AB and BA block copolymers of α-methylstyrene and CEVE have been synthesized by sequential monomer addition using the HCl-CEVE adduct/SnBr₄ initiating system. tandfonline.comresearchgate.net This allows for precise control over the polymer architecture, leading to materials with tailored block lengths and narrow molecular weight distributions. tandfonline.com

Furthermore, alternating cationic copolymerizations of CEVE with other monomers, such as aldehydes and cyclic trimers, have been explored to create polymers with specific, repeating monomer sequences. rsc.orgrsc.org These sequence-controlled polymers can have precisely placed functional groups or degradable linkages within the polymer backbone. rsc.org

Interactive Table: Copolymerization of 2-Chloroethyl Vinyl Ether (CEVE)

ComonomerPolymerization TypeInitiator/Catalyst SystemKey Findings
StyreneCationicMaghnite-H+Production of a telechelic copolymer with a styrenic end chain. orientjchem.org
Styrene DerivativesCationicVarious (e.g., AlBr₃, SnCl₄)Copolymer composition is highly dependent on solvent polarity and catalyst strength. tandfonline.com
α-MethylstyreneLiving CationicHCl-CEVE adduct / SnBr₄Synthesis of well-defined AB and BA block copolymers. tandfonline.com
N-vinyl pyrrolidone (NVP)Radical (RAFT)AIBN / Xanthate CTAsFormation of biocompatible amphiphilic statistical copolymers. mdpi.com
Aldehydes (e.g., p-methylbenzaldehyde)Living CationicNot specifiedCreation of degradable polymers with precisely placed acetal (B89532) units. rsc.org
Cyclic TrimersAlternating CationicNot specifiedProduction of polymers with ABCC-type periodic sequences. rsc.org

Post-Polymerization Functionalization via Chloroethoxyethene Moiety

The chloroethoxy group in poly(2-chloroethyl vinyl ether) (PCEVE) provides a reactive handle for post-polymerization modification. orientjchem.org This allows for the introduction of various functional groups onto the polymer backbone, transforming the properties of the initial material. For example, the chlorine atom can be substituted to create new functionalities. orientjchem.org

This approach has been utilized to synthesize amphiphilic block copolymers by first creating a hydrophobic PCEVE segment and then substituting the chlorine atoms with polar groups. researchgate.net This chemical modification transforms the hydrophobic polymer into a material with both hydrophilic and hydrophobic segments. The versatility of the chloroethoxy moiety has also been demonstrated in the synthesis of other molecules, such as 2-vinyloxyethyl phthalimide, by reacting CEVE with potassium phthalimide. orientjchem.org

The ability to perform post-polymerization modifications is a key advantage of using CEVE as a monomer. It allows for the creation of a wide range of functional materials from a single polymer precursor. This strategy is valuable for developing materials for specialized applications, including the synthesis of graft copolymers where side chains of other polymers can be grown from the PCEVE backbone. mdpi.com

Degradation Pathways and Environmental Fate of Chloroethoxyethene

Chemical Stability and Hydrolysis Pathways

The stability of Ethene, 1-chloro-2-ethoxy- is highly dependent on the chemical environment, particularly pH. While it is stable in caustic solutions, it undergoes hydrolysis in acidic and neutral conditions. nih.gov In dilute acid solutions, the compound readily hydrolyzes to form acetaldehyde (B116499) and 2-chloroethanol (B45725) (also known as ethylene (B1197577) chlorohydrin). nih.govchemicalbook.com The hydrolysis half-life at a neutral pH of 7 and a temperature of 25°C has been reported to be 175 days. chemicalbook.com This susceptibility to hydrolysis, especially under acidic conditions, is a key pathway for its transformation in aqueous environments. nih.gov

Interactive Table 1: Hydrolysis Data for Ethene, 1-chloro-2-ethoxy-

Condition Stability Half-Life (at 25°C) Hydrolysis Products Source
Acidic Solution Unstable Not specified Acetaldehyde, 2-Chloroethanol nih.govchemicalbook.com
Neutral (pH 7) Moderately Stable 175 days Acetaldehyde, 2-Chloroethanol chemicalbook.com

Thermal Degradation Mechanisms and Products

When subjected to heat, Ethene, 1-chloro-2-ethoxy- undergoes thermal decomposition, leading to the release of various products. One notable decomposition pathway can yield ethylene oxide and hydrochloric acid. smolecule.com During combustion, it breaks down into products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. fishersci.com The release of these irritating and toxic fumes, particularly hydrogen chloride, is a significant aspect of its thermal degradation profile. fishersci.com

Interactive Table 2: Thermal Degradation Products

Degradation Process Products Source
Thermal Decomposition Ethylene oxide, Hydrochloric acid smolecule.com

Photolytic Degradation Processes

Specific experimental studies on the photolytic degradation of Ethene, 1-chloro-2-ethoxy- are not extensively documented in the available literature. However, the general behavior of similar chlorinated organic compounds under irradiation suggests a likely degradation pathway. For many chloro-organic molecules, photolysis proceeds via the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is often the weakest bond in the molecule. acs.org This process generates a highly reactive free radical, which can then participate in a variety of secondary reactions, leading to further degradation. Therefore, it is plausible that direct photolysis in the upper atmosphere or in sunlit surface waters could contribute to the transformation of Ethene, 1-chloro-2-ethoxy-, initiating with the cleavage of its C-Cl bond.

Oxidative Degradation Mechanisms

Biotransformation and Biodegradation Studies of Related Halogenated Ethers

While the fate of many haloethers in the environment is not well understood, biodegradation is a recognized transformation pathway. waterquality.gov.au For Ethene, 1-chloro-2-ethoxy- specifically, studies have shown that it is biodegradable. When incubated with settled domestic wastewater inoculum, complete degradation was observed over 21 days, indicating that microorganisms capable of metabolizing this compound exist in the environment. chemicalbook.com

Research on related halogenated ethers provides further insight into potential metabolic pathways. The biodegradation of bis(2-chloroethyl) ether (BCEE), for instance, has been studied in detail. A bacterial strain, Xanthobacter sp. ENV481, can use BCEE as its sole source of carbon and energy. asm.org The degradation proceeds through sequential dehalogenation reactions, first forming 2-(2-chloroethoxy)ethanol, followed by the creation of diethylene glycol. asm.orgepa.gov The subsequent catabolism of diethylene glycol involves the formation of 2-hydroxyethoxyacetic acid. asm.org This multi-step enzymatic process, involving both dehalogenation and oxidative ether scission, highlights a viable pathway for the complete mineralization of chlorinated ethers in contaminated environments. asm.org The aerobic degradation of certain halogenated hydrocarbons can be stimulated by the presence of alkanes, which activates monooxygenase enzymes in specific microorganisms. google.com

Interactive Table 3: Biodegradation of Ethene, 1-chloro-2-ethoxy- and a Related Compound

Compound Organism/System Pathway/Products Findings Source
Ethene, 1-chloro-2-ethoxy- Settled domestic wastewater inoculum Not specified Complete degradation observed after 21 days. chemicalbook.com

Emerging Research Directions and Future Perspectives

Novel Catalytic Applications in Organic Synthesis

Ethene, 1-chloro-2-ethoxy- is increasingly recognized as a valuable building block in organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. colab.wsrsc.org The presence of the vinyl chloride moiety allows for participation in well-established coupling protocols like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which traditionally employ vinyl halides. rsc.org

Recent research has focused on leveraging the dual reactivity of the chloro and ethoxy groups. For instance, the development of catalysts that can selectively activate the C-Cl bond while leaving the C-O bond intact, or vice versa, opens up avenues for sequential, one-pot functionalization. This dual reactivity allows for the introduction of a wide array of substituents, leading to the synthesis of complex molecular architectures from a relatively simple starting material.

Furthermore, there is growing interest in using Ethene, 1-chloro-2-ethoxy- in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. mdpi.com The vinylic ether can act as a dienophile or a precursor to various reactive intermediates in cycloaddition and annulation reactions, facilitating the construction of diverse ring systems.

Table 1: Potential Catalytic Transformations of Ethene, 1-chloro-2-ethoxy-

Reaction TypeCatalyst System (Example)Potential Product Class
Suzuki-Miyaura CouplingPd(PPh₃)₄ / BaseSubstituted Ethoxyethenes
Heck CouplingPd(OAc)₂ / LigandStilbene Derivatives
Sonogashira CouplingPd/CuAlkynyl Ethoxyethenes
Buchwald-Hartwig AminationPd or Ni / LigandEnamines
Cycloaddition ReactionsLewis AcidsCycloadducts

Integration into Advanced Materials Science

The polymerizable nature of the vinyl group in Ethene, 1-chloro-2-ethoxy- makes it a candidate for the development of advanced materials. smolecule.com Cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled molecular weights and architectures. semanticscholar.orgnih.gov The incorporation of a chlorine atom into the monomer unit can impart unique properties to the resulting polymer, such as increased flame retardancy, modified solubility, and a higher refractive index.

Researchers are exploring the synthesis of copolymers by combining Ethene, 1-chloro-2-ethoxy- with other monomers. This approach allows for the fine-tuning of material properties to suit specific applications. For example, copolymerization with monomers containing hydrophilic groups could lead to the creation of amphiphilic polymers with potential uses in drug delivery or as surfactants.

Moreover, the reactivity of the chlorine atom in the polymer backbone provides a handle for post-polymerization modification. This allows for the grafting of different functional groups onto the polymer chain, creating materials with tailored surface properties, enhanced thermal stability, or specific recognition capabilities for sensor applications. The development of such functional polymers is a key area of focus in modern materials science. thebioscan.com

Sustainable Chemistry Approaches and Green Synthesis Methodologies

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis and application of Ethene, 1-chloro-2-ethoxy-. ispe.orgresearchgate.net Traditional synthesis routes may involve the use of hazardous reagents or produce significant waste. google.com

Current research in green synthesis focuses on several key areas:

Catalytic Routes: Developing highly efficient and selective catalytic systems to minimize by-product formation and reduce energy consumption. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals. thebioscan.com

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

One promising green approach involves the direct catalytic addition of ethanol (B145695) to chloroacetylene, which could offer a more atom-economical route compared to elimination reactions. Furthermore, the use of Ethene, 1-chloro-2-ethoxy- as a reagent in green chemistry applications is being explored. For instance, its role as a precursor in developing more environmentally friendly chemical processes is an active area of investigation. solubilityofthings.com

Interdisciplinary Research Involving Ethene, 1-chloro-2-ethoxy-

The unique properties of Ethene, 1-chloro-2-ethoxy- are fostering research at the interface of chemistry and other scientific disciplines. In the field of chemical biology, for example, this compound and its derivatives are being investigated as probes to study biological processes or as building blocks for the synthesis of bioactive molecules. The ability to introduce both an ether linkage and a reactive handle (the chlorine atom) makes it a versatile tool for creating complex molecular structures for biological evaluation. researchgate.netnih.gov

In environmental science, studies on the atmospheric chemistry and environmental fate of halogenated volatile organic compounds are relevant to understanding the impact of Ethene, 1-chloro-2-ethoxy-. Research in this area would involve collaborations between organic chemists, atmospheric scientists, and toxicologists to assess its potential environmental persistence and degradation pathways.

Furthermore, in the realm of medicinal chemistry, the structural motif of Ethene, 1-chloro-2-ethoxy- can be found within more complex molecules that are being designed and synthesized as potential therapeutic agents. acs.org Its role as a key intermediate allows for the systematic modification of lead compounds to optimize their pharmacological properties. chemicalbook.com

Methodological Advancements in the Study of Vinylic Halides and Ethers

The study of Ethene, 1-chloro-2-ethoxy- benefits from and contributes to methodological advancements in the characterization of vinylic halides and ethers. The complex interplay of electronic effects from the chlorine atom and the ethoxy group on the vinyl system presents interesting challenges and opportunities for spectroscopic and analytical techniques.

Advanced NMR spectroscopy techniques are crucial for unambiguously determining the stereochemistry (E/Z isomerism) of the double bond, which can significantly influence reactivity. acs.org Computational chemistry is also playing an increasingly important role in predicting spectroscopic properties and elucidating reaction mechanisms involving this class of compounds.

In the area of analytical chemistry, the development of sensitive and selective methods for the detection and quantification of halogenated organic compounds is ongoing. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are essential for identifying and quantifying trace amounts of Ethene, 1-chloro-2-ethoxy- and its reaction products. pherobase.com These analytical advancements are critical for monitoring reaction progress, ensuring product purity, and assessing environmental samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-2-ethoxyethene in laboratory settings?

  • Methodological Answer : The synthesis can be achieved via nucleophilic substitution, where ethoxide reacts with 1,2-dichloroethene. A reflux setup with anhydrous potassium carbonate in acetone (as a base and solvent) is effective for facilitating the substitution of chlorine with ethoxy groups. Reaction progress should be monitored using TLC with a hexane:ethyl acetate (3:1) solvent system. Post-reaction, purification involves distillation or extraction with ether, followed by washing with dilute sodium hydroxide to remove acidic byproducts .

Q. What spectroscopic techniques are most effective for characterizing 1-chloro-2-ethoxyethene?

  • Methodological Answer :

  • FTIR : Identify C-Cl (550–850 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) stretches. Matrix isolation FTIR (e.g., argon matrix) minimizes spectral overlap and resolves Fermi resonances between CH stretches and ring vibrations .
  • NMR : ¹H NMR shows signals for ethylene protons (δ 4.5–6.5 ppm) and ethoxy methyl/methylene groups (δ 1.2–3.5 ppm). ¹³C NMR confirms chlorine and ethoxy substitution via deshielding effects .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and isotopic patterns (due to ³⁵Cl/³⁷Cl) validate the molecular formula .

Q. How can researchers ensure reproducibility in synthesizing 1-chloro-2-ethoxyethene?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent purity, and stoichiometry) and validate intermediates via spectroscopic cross-checks. Use inert atmospheres (N₂/Ar) to prevent oxidation. Report detailed protocols for solvent drying (e.g., molecular sieves for acetone) and base activation (anhydrous K₂CO³) to minimize variability .

Advanced Research Questions

Q. How do reaction conditions influence selectivity between ethyl chloride and vinyl chloride byproducts during synthesis?

  • Methodological Answer : Kinetic studies in microreactors (150–375°C) reveal that higher ethene concentrations favor ethyl chloride formation via parallel pathways, while elevated HCl/O₂ ratios promote vinyl chloride. Use Arrhenius plots to compare apparent activation energies (Eₐ) in micro- vs. millireactors. Optimize selectivity by tuning residence time and catalyst surface area (e.g., CeO₂ with 80 m²/g) .

Q. What computational methods integrate with experimental data to elucidate reaction mechanisms?

  • Methodological Answer : Combine MP2/6-311+G(3df,3pd) calculations with experimental IR spectra to assign vibrational modes and transition states. For example, simulate the dissociation pathways of intermediates (e.g., breaking O-O bonds in ozonides) to predict dominant reaction channels. Validate computational models against isotopic labeling or kinetic isotope effects (KIEs) .

Q. How can contradictory degradation rates of 1-chloro-2-ethoxyethene in environmental studies be resolved?

  • Methodological Answer :

  • Isotopic Analysis : Use δ¹³C values to trace degradation pathways (e.g., microbial vs. abiotic dechlorination) .
  • Statistical Reconciliation : Apply ANOVA or t-tests to compare datasets from varying redox conditions (e.g., aerobic vs. anaerobic). Address outliers via Grubbs’ test .
  • Reactor-Specific Factors : Differences in mass transfer (microreactors vs. batch systems) may explain rate discrepancies. Normalize data using dimensionless Damköhler numbers .

Q. What methodologies assess the metabolic activation pathways of 1-chloro-2-ethoxyethene in vitro?

  • Methodological Answer : Use hepatic microsomal assays (e.g., rat S9 fractions) to identify epoxide intermediates via LC-MS. Monitor glutathione (GSH) adduct formation to detect electrophilic metabolites. Compare results to ethylene oxide (a known carcinogen) using dose-response models and Ames test data for mutagenicity .

Data Presentation Guidelines

  • Tables : Include kinetic parameters (Eₐ, turnover frequency) for reactor comparisons .
  • Figures : Plot Arrhenius relationships or degradation curves with error bars (95% confidence intervals) .
  • Units : Use SI units (e.g., mmol·L⁻¹·s⁻¹ for rates) and report uncertainties (e.g., ±0.5% for elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.